N-Methoxy-N-methyl-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-methoxy-N-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12(14-2)11(13)10-7-8-5-3-4-6-9(8)15-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBLAOKKWJOABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=CC=CC=C2O1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668265 | |
| Record name | N-Methoxy-N-methyl-1-benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
819073-54-6 | |
| Record name | N-Methoxy-N-methyl-2-benzofurancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=819073-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methoxy-N-methyl-1-benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approaches for Weinreb Amides
Fundamental Principles
The synthesis of Weinreb amides typically follows several established routes, each with distinct advantages depending on the specific starting materials and desired scale of production. These general approaches provide the foundation for preparing N-Methoxy-N-methyl-1-benzofuran-2-carboxamide.
Common Synthetic Pathways
Several general synthetic approaches are applicable to the preparation of this compound:
- Direct coupling of benzofuran-2-carboxylic acid with N,O-dimethylhydroxylamine using coupling reagents
- Activation of the carboxylic acid with carbonyldiimidazole followed by reaction with N,O-dimethylhydroxylamine
- Conversion of benzofuran-2-carboxylic acid to an acid chloride intermediate, followed by amidation
- Transesterification of benzofuran-2-carboxylic esters with N,O-dimethylhydroxylamine
Among these approaches, the carbonyldiimidazole-mediated coupling has emerged as particularly efficient and widely applicable.
Primary Preparation Method: Carbonyldiimidazole-Mediated Synthesis
Reagents and Materials
The preparation of this compound via the carbonyldiimidazole method requires the following reagents:
Table 1. Reagents Required for CDI-Mediated Synthesis
| Reagent | Molecular Formula | Molecular Weight (g/mol) | Equivalents |
|---|---|---|---|
| Benzofuran-2-carboxylic acid | C₉H₆O₃ | 162.14 | 1.0 |
| 1,1-Carbonyldiimidazole | C₇H₆N₄O | 162.15 | 1.1 |
| N,O-Dimethylhydroxylamine hydrochloride | C₂H₈ClNO | 97.54 | 1.2 |
| Dichloromethane (solvent) | CH₂Cl₂ | 84.93 | - |
| Sodium sulfate (drying agent) | Na₂SO₄ | 142.04 | - |
| Brine solution | NaCl (aq) | - | - |
Detailed Synthetic Procedure
The synthesis follows a general procedure adapted for the preparation of Weinreb amides from carboxylic acids:
- Prepare a solution of benzofuran-2-carboxylic acid (1.0 equivalent, typically 1-5 mmol scale) in dichloromethane (1M concentration).
- Add 1,1-carbonyldiimidazole (1.1 equivalents) to the solution and stir the mixture at room temperature.
- Monitor the reaction by thin-layer chromatography (TLC) to confirm the complete activation of the carboxylic acid, typically requiring approximately 2 hours.
- Add N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) to the reaction mixture.
- Continue stirring for an additional 2 hours at room temperature.
- Upon completion (confirmed by TLC), add additional dichloromethane (approximately 20 mL for a 1 mmol scale reaction) and wash the organic layer with brine solution (3 × 25 mL).
- Separate the organic layer and dry over anhydrous Na₂SO₄.
- Filter the dried solution and remove the solvent under reduced pressure.
- If necessary, purify the crude product by column chromatography using an appropriate solvent system (e.g., 10-20% ethyl acetate in hexanes).
Based on analogous Weinreb amide syntheses, this procedure typically yields this compound in yields ranging from 75-85%.
Reaction Mechanism
The reaction proceeds via the following mechanism:
- Activation of the carboxylic acid by carbonyldiimidazole, forming an acylimidazole intermediate with the release of imidazole and carbon dioxide.
- Nucleophilic attack by the N,O-dimethylhydroxylamine on the activated carboxylic acid.
- Formation of the Weinreb amide with the displacement of imidazole as the leaving group.
This mechanism explains the high efficiency of the carbonyldiimidazole method for preparing Weinreb amides.
Alternative Preparation Methods
Acid Chloride Route
An alternative approach involves the conversion of benzofuran-2-carboxylic acid to its corresponding acid chloride, followed by reaction with N,O-dimethylhydroxylamine:
Table 2. Reagents for Acid Chloride-Mediated Synthesis
| Reagent | Function | Equivalents |
|---|---|---|
| Benzofuran-2-carboxylic acid | Starting material | 1.0 |
| Thionyl chloride or oxalyl chloride | Chlorinating agent | 1.5-2.0 |
| Catalytic DMF | Catalyst | 0.05 |
| N,O-Dimethylhydroxylamine hydrochloride | Amide source | 1.2 |
| Triethylamine or pyridine | Base | 2.5 |
| Dichloromethane or THF | Solvent | - |
Procedure Outline
- Generate the acid chloride by treating benzofuran-2-carboxylic acid with thionyl chloride or oxalyl chloride in the presence of catalytic DMF.
- Remove excess chlorinating agent under reduced pressure.
- Dissolve the resulting acid chloride in an appropriate solvent (dichloromethane or THF).
- Add a mixture of N,O-dimethylhydroxylamine hydrochloride and triethylamine (or pyridine) dropwise at 0-5°C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Work up and purify as described in the primary method.
This approach may be preferred when the direct coupling with carbonyldiimidazole proves challenging or less efficient.
Microwave-Assisted Synthesis
Drawing from advances in benzofuran chemistry, a microwave-assisted approach may accelerate the synthesis of this compound:
- Place benzofuran-2-carboxylic acid, a coupling agent (e.g., DCC, HATU, or carbonyldiimidazole), and N,O-dimethylhydroxylamine hydrochloride in an appropriate microwave vessel.
- Add a suitable solvent (DCM, THF, or DMF) and a base (triethylamine or DIPEA).
- Subject the mixture to microwave irradiation (typically 80-120°C) for 5-10 minutes.
- Cool and work up as described in the primary method.
Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes while maintaining or improving yields.
Optimization of Synthesis Conditions
Critical Parameters Affecting Yield and Purity
Several key parameters influence the efficiency of this compound synthesis:
Table 3. Critical Parameters for Synthesis Optimization
| Parameter | Range | Optimal Conditions | Effect on Synthesis |
|---|---|---|---|
| Temperature | 0-40°C | 20-25°C (room temperature) | Higher temperatures may accelerate reaction but can lead to side products |
| Reaction Time | 2-6 hours | 4 hours total (2h activation + 2h amidation) | Extended time ensures complete conversion |
| Solvent | Various | Dichloromethane (1M concentration) | Affects solubility and reaction kinetics |
| Activating Agent | Various | 1,1-Carbonyldiimidazole (1.1 equiv.) | Determines efficiency of acid activation |
| Purification Method | Various | Column chromatography (10-20% EtOAc/hexanes) | Critical for obtaining high-purity product |
Solvent Selection
The choice of solvent significantly impacts reaction efficiency. Dichloromethane is typically preferred due to its ability to dissolve both the carboxylic acid starting material and the reagents. Alternative solvents include:
- Tetrahydrofuran (THF)
- N,N-Dimethylformamide (DMF)
- Acetonitrile
Each solvent offers different advantages in terms of solubility, reaction rate, and ease of work-up.
Purification Strategies
Obtaining high-purity this compound typically requires careful purification:
- Column chromatography using silica gel with 10-20% ethyl acetate in hexanes as the eluent system.
- Recrystallization from suitable solvent systems, such as ethyl acetate/hexanes or dichloromethane/hexanes.
- For larger scale preparations, consideration of solvent selection becomes particularly important for efficient isolation of the pure product.
Characterization and Analysis
Spectroscopic Characterization
Comprehensive characterization of this compound typically includes:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key signals in the ¹H NMR spectrum (400 MHz, CDCl₃) would include:
- Methoxy group (-OCH₃): singlet at approximately δ 3.7-3.9 ppm
- N-methyl group (-NCH₃): singlet at approximately δ 3.2-3.4 ppm
- Aromatic protons: multiplets in the range of δ 7.2-7.8 ppm
- Characteristic benzofuran C-3 proton: singlet at approximately δ 7.5-7.7 ppm
Infrared Spectroscopy
Characteristic absorption bands would include:
- C=O stretching: approximately 1650-1670 cm⁻¹
- C-O stretching: approximately 1250-1270 cm⁻¹
- Aromatic C=C stretching: approximately 1450-1600 cm⁻¹
Analytical Methods for Purity Assessment
Table 4. Analytical Methods for Purity Assessment
| Analytical Method | Key Parameters | Information Provided |
|---|---|---|
| HPLC | C18 column, methanol/water gradient | Purity percentage, retention time |
| TLC | 20% EtOAc in hexanes, silica plates | Reaction monitoring, Rf value |
| Elemental Analysis | C, H, N percentages | Confirmation of molecular formula |
| Melting Point | Capillary method | Physical state characterization |
Applications in Organic Synthesis
As a Versatile Synthetic Intermediate
This compound serves as a valuable intermediate in various synthetic pathways:
Synthesis of Trifluoromethylketones : The Weinreb amide functionality enables controlled reaction with trifluoromethylating reagents to produce trifluoromethylketones.
Preparation of Benzofuran-Containing Heterocycles : Used in the synthesis of complex heterocyclic systems, including oxazolo-benzodiazepin-2-one derivatives.
Pharmaceutical Intermediates : Serves as a building block in the synthesis of pharmaceutically relevant compounds, particularly those containing the benzofuran scaffold.
Specific Synthetic Transformations
The Weinreb amide functionality in this compound enables several key transformations:
- Reaction with Grignard or organolithium reagents to yield ketones
- Reduction to aldehydes using DIBAL-H
- Incorporation into more complex molecular frameworks through various coupling strategies
These transformations highlight the versatility of this compound as a synthetic building block.
Chemical Reactions Analysis
N-Methoxy-N-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran-2-carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring, enhancing its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens and nitro groups . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Neuroprotective Effects
Recent studies have highlighted the neuroprotective and antioxidant properties of benzofuran derivatives, including N-Methoxy-N-methyl-1-benzofuran-2-carboxamide. Research indicates that these compounds can inhibit β-amyloid aggregation, which is crucial in Alzheimer's disease pathology. For instance, a series of benzofuran derivatives demonstrated significant protective effects against β-amyloid peptide-induced toxicity in neuronal cell lines, suggesting their potential as therapeutic agents for neurodegenerative diseases .
Case Study: Neuroprotection in Alzheimer's Disease
A notable study synthesized several benzofuran derivatives and evaluated their effects on primary cultured rat cortical neurons. The findings revealed that these compounds exhibited potent free radical scavenging activities and could protect neuronal cells from excitotoxicity. This positions this compound as a promising candidate for further development in treating neurodegenerative disorders .
Anticancer Properties
The anticancer potential of this compound has also been investigated. Benzofuran derivatives are known to interact with key cellular pathways involved in cancer progression, such as the AKT/mTOR signaling pathway. Compounds derived from this class have shown selective inhibition of cancer cell proliferation across various cancer types.
Table 1: Anticancer Activity of Benzofuran Derivatives
In particular, one study demonstrated that a derivative of this compound exhibited significant cytotoxicity against lung adenocarcinoma cells (A549) and human mammary gland epithelial cells (MCF-7), with IC50 values comparable to established chemotherapeutics like doxorubicin .
Structure–Activity Relationship Studies
Understanding the structure–activity relationships (SAR) of benzofuran derivatives is crucial for optimizing their pharmacological profiles. Variations in substituents on the benzofuran ring can significantly influence their biological activity. For example, halogen substitutions have been shown to enhance cytotoxic properties, with specific positions yielding better results .
Table 2: Structure–Activity Relationship Insights
| Substituent Position | Activity Enhancement |
|---|---|
| Para | Significant increase in cytotoxicity |
| Meta | Moderate activity |
| Ortho | Minimal or no activity |
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring structure allows it to bind to various enzymes and receptors, inhibiting their activity and exerting its biological effects . For example, it may inhibit key enzymes involved in cancer cell proliferation or bacterial growth, leading to its therapeutic effects .
Comparison with Similar Compounds
N-Methoxy-N-methyl-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its anticancer properties.
Biological Activity
N-Methoxy-N-methyl-1-benzofuran-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activities
This compound exhibits a variety of biological activities, including:
- Anticancer Activity: The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
- Antibacterial Properties: It has demonstrated effectiveness against certain bacterial strains.
- Antioxidant Effects: The compound exhibits potential in scavenging free radicals and protecting cells from oxidative stress.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:
- Molecular Targets: The compound may interact with enzymes or receptors involved in cell growth and proliferation, particularly those related to apoptosis and cell cycle regulation.
- Pathways Modulated: It influences signaling pathways associated with cancer progression, such as the AKT signaling pathway, which is crucial for cell survival and growth .
Structure-Activity Relationship (SAR)
The structure of this compound plays a significant role in its biological activity. Modifications to the benzofuran ring can enhance its efficacy:
- Substituents: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring, improving biological activity.
- Positioning of Functional Groups: Studies have indicated that specific placements of methoxy and methyl groups on the benzofuran structure significantly affect cytotoxicity and antiproliferative potency .
Anticancer Studies
A series of studies have evaluated the anticancer properties of this compound. For instance:
- In Vitro Testing: The compound was tested against several cancer cell lines using MTT assays, demonstrating significant inhibition of cell viability. For example, it exhibited an IC50 value indicative of potent antiproliferative effects against breast cancer cells (MCF-7) and lung adenocarcinoma cells (A549) .
- In Vivo Studies: Animal models have shown that treatment with this compound resulted in reduced tumor growth without significant toxicity to normal tissues .
Antibacterial Properties
Research has also highlighted the antibacterial potential of this compound. In vitro studies indicated that it effectively inhibited the growth of certain Gram-positive bacteria, suggesting its potential as a therapeutic agent against bacterial infections .
Antioxidant Activity
The compound's ability to scavenge free radicals was assessed using various assays, demonstrating moderate antioxidant activity. This property is particularly relevant for neuroprotective applications, as it may help mitigate oxidative stress-related neuronal damage .
Q & A
Basic: What are the optimal synthetic routes for N-Methoxy-N-methyl-1-benzofuran-2-carboxamide, and how can reaction yields be maximized?
Answer:
The synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with N-methoxy-N-methylamine. A validated approach (general Procedure A) uses carbodiimide-mediated coupling, as seen in benzofuran-2-carboxamide derivatives . Key steps include:
- Activation : React benzofuran-2-carboxylic acid with EDCI/HOBt to form an active ester.
- Amidation : Introduce N-methoxy-N-methylamine under inert conditions (e.g., N₂ atmosphere) at 50–60°C.
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and monitor reaction progress via TLC. Reported yields for analogous compounds range from 45% to 77%, depending on substituent effects and purification methods .
Advanced: How can researchers address contradictory yield data in carboxamide synthesis (e.g., 45% vs. 77% in similar reactions)?
Answer:
Yield discrepancies often arise from:
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., dichlorophenyl in Compound 31) reduce nucleophilicity, lowering yields (45%) compared to methoxyphenyl derivatives (77%) .
- Purification Challenges : Hydrophobic byproducts may co-elute during column chromatography. Use gradient elution (e.g., PE/EA 35:1 to 10:1) and confirm purity via HPLC .
- Salt Formation : Recrystallization of HCl salts (e.g., from EtOH/2-PrOH) improves purity but may reduce recovered mass .
Advanced: What analytical strategies resolve NMR signal overlap in benzofuran carboxamides?
Answer:
For complex spectra (e.g., δ 1.51–7.65 ppm in DMSO-d₆ ):
- 2D NMR : Use HSQC to assign [13]C-[1]H correlations and COSY for coupling networks.
- Solvent Screening : Switch to CDCl₃ for sharper signals in aliphatic regions (δ 1.61–3.95 ppm) .
- Decoupling : Apply NOESY to distinguish diastereotopic protons in piperazine moieties.
Basic: What purification strategies are effective for isolating this compound?
Answer:
- Recrystallization : Use ethanol/2-propanol mixtures for HCl salts, achieving >98% purity .
- Solvent Diffusion : For free bases, layer hexane over ethyl acetate solutions to induce slow crystallization .
- Chromatography : Optimize silica gel columns with PE/EA gradients (35:1 to 5:1) to separate nonpolar impurities .
Advanced: How do structural modifications (e.g., piperazine substituents) influence the biological activity of benzofuran carboxamides?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Piperazine Moieties : 2,3-Dichlorophenyl derivatives (Compound 31) exhibit higher receptor affinity due to enhanced lipophilicity, while 2-methoxyphenyl groups (Compound 32) improve solubility .
- Methoxy Positioning : Ortho-methoxy groups (e.g., in N-(2-methoxyphenyl) derivatives) stabilize hydrogen bonding with target proteins .
- Quantitative SAR (QSAR) : Use CoMFA or molecular docking to predict binding modes and prioritize synthetic targets.
Advanced: What mechanistic insights explain the formation of byproducts during carboxamide synthesis?
Answer:
Common side reactions include:
- Incomplete Activation : Unreacted benzofuran-2-carboxylic acid forms dimers via self-condensation. Monitor activation with FT-IR (disappearance of -COOH peak at 1700 cm⁻¹).
- N-O Methylation : Competing alkylation of the methoxy group occurs at high temperatures (>70°C). Control via low-temperature amidation (≤60°C) .
- Piperazine Ring Opening : Acidic conditions protonate piperazine, leading to degradation. Use buffered conditions (pH 7–8) during coupling .
Basic: How can researchers validate the stability of this compound under physiological conditions?
Answer:
- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Analyze degradation via LC-MS.
- Photostability : Expose to UV light (320–400 nm) and monitor λmax shifts in UV-Vis spectra .
- Metabolite Screening : Use liver microsomes (human/rat) to identify oxidative metabolites (e.g., demethylation products) .
Advanced: What computational tools predict the reactivity of this compound in novel reactions?
Answer:
- DFT Calculations : Optimize transition states for amidation using Gaussian09 at the B3LYP/6-31G* level.
- Machine Learning : Train models on PubChem data to predict reaction outcomes (e.g., yield, byproducts) .
- Docking Simulations : AutoDock Vina predicts binding to enzymes like cytochrome P450, guiding toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
